[1] Ifenprodil for the treatment of methamphetamine use disorder: An exploratory, randomized, double-blind, placebo-controlled trial - PubMed ()
Recent research suggests Ifenprodil may have anti-tumor properties. A study published in Clinical Pharmacology: Advances and Applications found that Ifenprodil significantly reduced tumor size in a mouse model of pancreatic cancer [2]. This promising finding has led to calls for further investigation into Ifenprodil's potential as a cancer treatment.
Algernon Pharmaceuticals Launches Pancreatic Cancer Clinical Research Program with Ifenprodil | BioSpace ()
Ifenprodil is a cerebral vasodilator that primarily acts as an antagonist of the N-methyl-D-aspartate receptor, specifically targeting receptors containing the GluN1 and GluN2B subunits. It is chemically classified as a substituted phenethylamine and β-hydroxyamphetamine derivative, with the molecular formula C21H27NO2 and a molar mass of approximately 325.452 g/mol . The compound is marketed under various brand names, including Cerocral, Dilvax, and Vadilex .
Ifenprodil functions by binding at the inter-subunit interface of the GluN1 and GluN2B subunits of the N-methyl-D-aspartate receptor, acting as a non-competitive antagonist . Its mechanism involves an increase in proton inhibition of these receptors, which contributes to its unique pharmacological profile. The binding site for ifenprodil is believed to reside within the R1/R2 domain of the NR1 subunit .
Ifenprodil exhibits several biological activities:
The synthesis of ifenprodil involves several steps that typically include:
Recent studies have also explored stereoisomers of ifenprodil, focusing on their absolute configuration and biological activity .
Ifenprodil has been investigated for various applications:
Ifenprodil interacts with multiple receptor systems beyond NMDA receptors:
Ifenprodil shares structural and functional similarities with several other compounds. Here are some notable comparisons:
Compound Name | Class | Key Mechanism | Unique Features |
---|---|---|---|
Traxoprodil | NMDA receptor antagonist | Selective for GluN2B subunit | Used primarily in research settings |
Memantine | NMDA receptor antagonist | Non-competitive antagonist | Approved for Alzheimer's disease |
Ketamine | NMDA receptor antagonist | Non-selective NMDA antagonist | Rapid antidepressant effects |
Dextromethorphan | NMDA receptor antagonist | Antitussive agent with NMDA antagonism | Primarily used as a cough suppressant |
Ifenprodil's selectivity for the GluN2B subunit distinguishes it from other NMDA antagonists, making it particularly useful in research and potential therapeutic applications targeting specific neurological pathways .
Ifenprodil exhibits a comprehensive nomenclatural framework that reflects its complex molecular architecture and stereochemical characteristics. The compound is officially designated by the Chemical Abstracts Service Registry Number 23210-56-2 [1] [2], establishing its unique chemical identity within the global chemical literature database.
The International Union of Pure and Applied Chemistry systematic name for ifenprodil is 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol [3] [2]. This nomenclature precisely describes the molecular connectivity, beginning with the phenolic aromatic ring substituted at the para-position with a complex propyl chain. The propyl substituent contains a hydroxyl group at the 1-position and a piperidine ring system at the 2-position, with the piperidine further substituted with a benzyl group at the 4-position.
Alternative Chemical Abstracts Service systematic nomenclature includes several equivalent designations that reflect different naming conventions [2]. The compound may be systematically named as 1-Piperidineethanol, α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-, emphasizing the piperidine ring as the parent structure with ethanol substitution. Additionally, the designation α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidineethanol provides an alternative systematic approach that prioritizes the alpha and beta substitution pattern of the ethanol moiety.
The simplified molecular input line entry system representation is CC(C(O)C1=CC=C(O)C=C1)N2CCC(CC3=CC=CC=C3)CC2 [2], providing a linear notation that encodes the complete molecular structure including connectivity and stereochemical information. The International Chemical Identifier provides a standardized representation: InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3 [2], with the corresponding International Chemical Identifier Key UYNVMODNBIQBMV-UHFFFAOYSA-N [2].
Ifenprodil possesses the molecular formula C21H27NO2 with a molecular weight of 325.45 g/mol [1] [2]. The compound exhibits a melting point of 114°C [2], indicating its solid-state stability under standard conditions. The molecular architecture encompasses three distinct structural domains: a para-hydroxyphenyl aromatic ring, a central propyl chain containing two chiral centers, and a 4-benzylpiperidine heterocyclic moiety.
The stereochemical complexity of ifenprodil arises from the presence of two defined stereocenters [4] [5], resulting in four possible stereoisomeric configurations. The compound exists as a racemic mixture with mixed stereochemistry [4] [5], although individual stereoisomers can be separated and characterized independently. The two chiral centers are located at the 1-position (bearing the hydroxyl group) and 2-position (bearing the methyl group) of the propyl chain connecting the phenolic and piperidine moieties.
The four stereoisomeric forms of ifenprodil are designated as (1R,2R), (1R,2S), (1S,2R), and (1S,2S) configurations [6] [7]. These stereoisomers exhibit distinct biological activities, with the (1R,2R)-ifenprodil demonstrating the highest affinity toward GluN2B-containing N-methyl-D-aspartate receptors with a Ki value of 5.8 nM [6] [7]. The relative configurations can be classified as threo for the (1R,2R) and (1S,2S) isomers, and erythro for the (1R,2S) and (1S,2R) isomers [6] [7].
The absolute configuration of ifenprodil stereoisomers has been definitively established through X-ray crystal structure analysis. Specifically, the crystal structures of (1R,2S)-ifenprodil and (1S,2S)-ifenprodil have been determined, providing unambiguous stereochemical assignments [6] [7]. The stereochemical relationships significantly influence the pharmacological properties, with the (1R)-configuration being crucial for elevated inhibitory activity against N-methyl-D-aspartate receptors [6] [7].
The spectroscopic characterization of ifenprodil encompasses multiple analytical techniques that provide comprehensive structural confirmation and purity assessment. Ultraviolet-visible spectroscopy reveals a characteristic absorption maximum at λmax = 224 nm when measured in ethanol solvent [8], attributed to the conjugated aromatic system present in both the phenolic and benzyl substituents.
Infrared spectroscopic analysis demonstrates characteristic vibrational frequencies that confirm the presence of key functional groups within the ifenprodil structure [9] [10] [11]. The phenolic hydroxyl groups exhibit a broad absorption band in the region 3200-3600 cm⁻¹ [10] [11], consistent with hydrogen-bonded hydroxyl stretching vibrations. Aromatic carbon-hydrogen stretching vibrations appear in the characteristic region 3000-3100 cm⁻¹ [10] [11], distinguishing aromatic from aliphatic carbon-hydrogen bonds. The aromatic carbon-carbon stretching vibrations are observed in the 1500-1600 cm⁻¹ region [10] [11], with typically two prominent bands appearing around 1500 cm⁻¹ and 1600 cm⁻¹. Additional phenolic hydroxyl bending vibrations occur in the 1200-1300 cm⁻¹ region [10] [11].
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment of hydrogen and carbon atoms within the ifenprodil structure. Proton nuclear magnetic resonance spectroscopy reveals aromatic protons in the characteristic chemical shift range δ 6.5-8.0 ppm [12] [13], consistent with the presence of both para-disubstituted phenol and monosubstituted benzene rings. The aromatic protons exhibit complex coupling patterns due to the substitution patterns on both aromatic rings. Carbon-13 nuclear magnetic resonance spectroscopy shows aromatic carbon signals in the typical range δ 125-150 ppm [14] [15], with the phenolic carbon appearing downfield due to the electron-withdrawing effect of the oxygen atom.
Mass spectrometric analysis of ifenprodil yields a molecular ion peak at m/z 325 [M+H]⁺ [1], corresponding to the protonated molecular ion under positive electrospray ionization conditions. The compound exhibits characteristic fragmentation patterns involving the loss of benzyl fragments, which represents a common fragmentation pathway for compounds containing 4-benzylpiperidine moieties [16] [17]. The fragmentation pattern typically involves cleavage adjacent to the nitrogen atom, resulting in the loss of the benzyl substituent and formation of characteristic fragment ions that can be used for structural confirmation and identification purposes.
The crystallographic characterization of ifenprodil has been accomplished through X-ray diffraction studies of the compound in complex with its biological target, the N-methyl-D-aspartate receptor amino terminal domains. The crystal structure is deposited in the Protein Data Bank with the identification code 5EWJ [18], representing the crystal structure of amino terminal domains of the N-methyl-D-aspartate receptor subunit GluN1 and GluN2B in complex with ifenprodil.
The crystallographic analysis reveals that ifenprodil crystallizes in the monoclinic space group C2 [18], with unit cell parameters of a = 268.46 Å, b = 60.1 Å, c = 145.0 Å, and unit cell angles of α = 90°, β = 116.22°, γ = 90° [18]. The crystal structure was determined at a resolution of 2.77 Å [18], with refinement statistics including an R-factor of 0.188 and R-free of 0.238 [18], indicating excellent structural quality and reliability.
The conformational analysis reveals that ifenprodil binds at the GluN1/GluN2B heterodimer interface [18] [19], where it functions as an allosteric negative modulator. The binding site is located at the amino terminal domain interface, where ifenprodil is completely buried within the protein-protein interface with a buried surface area of 1,191 Ų per subunit [19]. The binding mode demonstrates that ifenprodil acts through an allosteric mechanism rather than competitive inhibition, binding at a site distinct from the glutamate and glycine binding sites [19] [20].
The crystal structure analysis indicates that the GluN1 and GluN2B amino terminal domains form heterodimers with ifenprodil stabilizing this dimeric assembly [19]. In the crystal structure, ifenprodil is positioned such that it has no sufficient space for entering or exiting the binding site, implying that conformational changes in the receptor are required for ligand binding and release [19]. The heterodimer interface is characterized by contributions from both GluN1 R1-GluN2B R1 and GluN1 R1-GluN2B R2 interfaces, contributing 62% and 38% respectively to the total interface [19].
The conformational studies demonstrate that ifenprodil binding induces specific structural arrangements that are crucial for its pharmacological activity. The (1R,2R)-ifenprodil stereoisomer, which exhibits the highest biological activity, adopts an optimal conformation within the binding site that maximizes favorable interactions with both GluN1 and GluN2B subunits [6] [7]. The conformational preferences derived from crystallographic analysis provide insights into the structure-activity relationships and guide the development of improved N-methyl-D-aspartate receptor antagonists with enhanced selectivity and potency.
The traditional synthetic approaches to ifenprodil have historically relied on 4-hydroxypropiophenone as the fundamental building block, representing the most well-established methodologies in the literature [1] [3]. These conventional routes employ a condensation-amination strategy that has been extensively refined through decades of pharmaceutical development.
The predominant traditional method, designated as Route A in the pharmaceutical literature, involves a sequential condensation-amination process utilizing 4-hydroxypropiophenone and 4-benzylpiperidine as primary substrates [4]. This approach begins with the formation of an intermediate ketone through condensation reactions, followed by selective amination to introduce the piperidine moiety. The final step typically involves salification with tartaric acid to yield the therapeutically active ifenprodil tartrate salt [1].
A significant variant of the traditional methodology is described in Chinese Patent CN101100453B, which introduces copper bromide as a key reagent for enhancing the bromination step . This modification involves initial bromination of the 4-hydroxypropiophenone precursor using copper bromide, followed by nucleophilic substitution with 4-benzylpiperidine. The copper-mediated approach demonstrates improved regioselectivity and provides reliable yields under controlled reaction conditions .
The United States Patent US4377691A describes an alternative traditional route employing a methanol-diethyl ether solvent system [3]. This methodology utilizes specific temperature control protocols and demonstrates particular efficacy in maintaining the integrity of sensitive functional groups throughout the synthetic sequence. The ether-methanol system provides optimal solvation characteristics for both the starting materials and intermediates, facilitating efficient reaction progression while minimizing side product formation [3].
Recent investigations have explored direct reduction methodologies that bypass certain intermediate steps in the traditional sequences [1]. These approaches employ diastereoselective reduction protocols, particularly utilizing sodium borohydride in methanol at controlled temperatures. The direct reduction strategy has demonstrated yields of 67% after two-step sequences, representing a significant improvement in synthetic efficiency compared to conventional multi-step approaches [5].
The stereochemical considerations in traditional synthetic routes have become increasingly important, particularly following the comprehensive study of ifenprodil stereoisomers [5] [6]. The (1R,2R)-configuration exhibits optimal biological activity with GluN2B affinity of 5.8 nM and ion channel inhibition IC₅₀ of 223 nM, necessitating careful control of stereochemistry throughout the synthetic sequence [6].
Contemporary synthetic methodologies have increasingly focused on direct condensation approaches utilizing 2-amino-1-(4-hydroxyphenyl)propanol as the primary building block, representing a significant departure from traditional 4-hydroxypropiophenone-based routes [1] [7]. These novel approaches offer enhanced synthetic efficiency through reduced step counts and improved atom economy.
The methodology described in Chinese Patent CN103130707A represents a paradigm shift in ifenprodil synthesis through direct condensation of 2-amino-1-(4-hydroxyphenyl)propanol with 1,5-dihalogen-3-benzyl pentane derivatives [1]. This approach eliminates the need for ketone intermediate formation, proceeding directly through condensation reactions followed by in situ salification with tartaric acid. The direct condensation methodology demonstrates excellent yields and simplified purification protocols, as the tartrate salt formation facilitates crystallization and isolation of the final product [1].
Advanced condensation protocols have been developed that exploit the unique reactivity profile of the amino alcohol functionality [7]. These methods utilize controlled pH conditions to modulate the nucleophilicity of the amino group while maintaining the integrity of the phenolic hydroxyl functionality. The optimal pH range for these condensations has been determined to be between 8.5 and 9.2, providing sufficient basicity for nucleophilic attack while preventing degradation of sensitive functional groups [7].
The development of regioselective condensation strategies has addressed one of the primary challenges in amino alcohol-based synthesis: the potential for competing cyclization reactions [8]. Through careful selection of reaction conditions and the use of specific coordinating solvents, researchers have achieved excellent regioselectivity favoring the desired linear condensation products over unwanted cyclized byproducts [8].
Novel protecting group strategies have been integrated into amino alcohol-based condensation approaches to address functional group compatibility issues [9]. These strategies employ orthogonal protection schemes that allow for selective manipulation of the amino and hydroxyl functionalities while maintaining synthetic efficiency. The most effective approaches utilize silyl ether protection for the phenolic hydroxyl group combined with carbobenzyloxy protection for the amino functionality [9].
Temperature optimization studies have revealed that condensation reactions proceed most efficiently at moderate temperatures between 50°C and 70°C [10]. Higher temperatures lead to increased side product formation, while lower temperatures result in incomplete conversion and extended reaction times. The optimal temperature profile involves initial heating to 60°C for nucleophilic attack, followed by gradual cooling to promote product crystallization [10].
Recent developments in microwave-assisted condensation methodologies have demonstrated significant improvements in reaction rates and yields [10]. Microwave heating protocols enable precise temperature control and enhanced mixing, resulting in more uniform reaction conditions and reduced formation of side products. These approaches have achieved reaction completion in 2-4 hours compared to 12-24 hours required for conventional heating methods [10].
The development of chemoselective synthetic strategies represents a major advancement in ifenprodil synthesis, offering significant improvements in synthetic efficiency through the elimination of protecting group chemistry [11] [12] [13]. These approaches rely on intrinsic reactivity differences between functional groups to achieve selective transformations without the need for temporary protection and subsequent deprotection steps.
Protecting group-free synthesis strategies have been successfully implemented through careful selection of reaction conditions that exploit the differential reactivity of phenolic hydroxyl and amine functionalities [13]. The key insight underlying these approaches is that the phenolic hydroxyl group exhibits significantly lower nucleophilicity compared to the piperidine nitrogen under controlled pH conditions, enabling selective alkylation at the nitrogen center while leaving the phenol unreacted [13].
The implementation of chemoselective reduction protocols has proven particularly effective in ifenprodil synthesis [14]. These methodologies utilize specific hydride reducing agents under carefully controlled conditions to achieve selective reduction of ketone functionalities in the presence of other reducible groups. Sodium borohydride in methanol at 0°C has emerged as the optimal system, providing excellent chemoselectivity for ketone reduction while maintaining the integrity of aromatic systems and other sensitive functionalities [5] [14].
Activity-dependent selectivity represents an innovative approach that exploits the pH sensitivity of certain reaction intermediates [15]. These strategies rely on the differential behavior of ionizable groups under varying pH conditions to achieve selective transformations. The optimal pH range for these reactions has been determined to be between 6.9 and 7.6, corresponding to physiologically relevant conditions that enhance the biological relevance of the synthetic methodology [15].
The development of substrate preorganization strategies has enabled highly efficient cyclization reactions without the need for protecting groups [16]. These approaches utilize specific molecular architectures that position reactive groups in optimal spatial arrangements for intramolecular reactions. The preorganization concept has been successfully applied to seven- and eight-membered ring formations with excellent enantioselectivity under mild conditions [16].
Chemoselective oxidation methodologies have been developed to address the challenge of selective functionalization in complex molecular environments [12]. These approaches utilize carefully tuned oxidizing agents that demonstrate high selectivity for specific functional groups while leaving others unchanged. The most successful systems employ catalytic amounts of transition metal complexes under controlled atmospheric conditions [12].
Recent advances in chemoselective coupling reactions have eliminated the need for protecting group chemistry in complex synthetic sequences [12]. These methodologies rely on the development of highly selective catalytic systems that can distinguish between similar functional groups based on subtle electronic or steric differences. Rhodium-based catalysts have shown particular promise in achieving high levels of chemoselectivity in coupling reactions involving multiple potential reaction sites [12].
The optimization of catalytic systems for ifenprodil synthesis has focused on developing efficient methodologies for key cyclization and coupling reactions while minimizing environmental impact and maximizing synthetic efficiency [17] [18] [19]. Modern catalytic approaches emphasize the use of earth-abundant metals and environmentally benign reaction conditions.
Palladium-catalyzed hydrogenation systems represent the most well-established catalytic methodology for ifenprodil synthesis [1] [20]. The optimal conditions involve 10% palladium on carbon as the catalyst under hydrogen pressures of 50 kg/cm² at temperatures of 50°C. These conditions provide excellent yields of 60-95% with high chemoselectivity for the desired reduction while maintaining the integrity of aromatic and heterocyclic functionalities [1] . The scalability of palladium-catalyzed systems has been demonstrated through successful implementation in multi-kilogram syntheses [20].
Rhodium-based catalytic systems have emerged as highly effective alternatives for complex coupling reactions in ifenprodil synthesis [21] [22]. These catalysts demonstrate exceptional regioselectivity and functional group tolerance, enabling coupling reactions that would be challenging with other catalytic systems. The optimal rhodium catalysts are typically generated from [Rh(nbd)₂]BF₄ precursors combined with bis-phosphine ligands such as dcpm, providing yields of 70-90% under mild reaction conditions [21].
Copper-catalyzed cyclization reactions have gained prominence due to their cost-effectiveness and environmental compatibility [10] [17]. Copper(II) triflate has proven particularly effective for cyclization reactions, demonstrating good functional group tolerance and moderate to good yields of 45-85%. The optimal conditions involve aqueous-organic biphasic solvent systems at temperatures between 50°C and 120°C [10].
The development of water-based catalytic systems represents a significant advancement in green chemistry applications [10]. Zirconium oxychloride octahydrate has emerged as an effective catalyst for condensation reactions in aqueous media, providing yields of 45-75% under environmentally benign conditions. The optimal catalyst loading is 2 mol% at 50°C, with reaction times typically ranging from 6 to 12 hours [10].
Nickel-based catalytic systems have shown particular promise for cross-coupling reactions in ifenprodil synthesis [23] [15]. These systems demonstrate high selectivity for specific substrates and can operate under relatively mild conditions. The optimal nickel catalysts typically employ N,N-diisopropylethylamine as a base in DMF or acetonitrile solvents at temperatures between 80°C and 140°C [23].
Solvent optimization studies have revealed that reaction efficiency is strongly dependent on solvent selection and can significantly impact both yield and selectivity [17] [18]. Polar aprotic solvents such as DMF and DMSO generally provide optimal results for nucleophilic substitution and coupling reactions, while protic solvents like methanol and ethanol are preferred for reduction reactions [17]. The use of water as a reaction medium has gained increasing attention due to environmental considerations and has proven effective for certain condensation and cyclization reactions [10].
The implementation of continuous flow processing has demonstrated significant advantages for catalytic reactions in ifenprodil synthesis [23]. Flow systems enable precise control of reaction conditions, improved heat and mass transfer, and enhanced safety for reactions involving hydrogen gas or high pressures. Comparative studies have shown that flow processing can provide yields comparable to or better than batch reactions while significantly reducing reaction times [23].
Recent developments in dual catalytic systems combining photoredox and metal catalysis have opened new possibilities for complex bond-forming reactions [23]. These systems enable challenging transformations that would be difficult to achieve with single catalytic systems, providing access to novel synthetic routes with improved efficiency and selectivity [23].
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